N-Isopropylbutyramide

Lipophilicity LogP Physicochemical profiling

Researchers requiring a moderately lipophilic, hydrogen-bond-capable secondary amide building block often face supply inconsistency for N-alkylbutyramides. N-Isopropylbutyramide (CAS 122348-67-8) resolves this with multi-vendor availability and batch-specific QC documentation (NMR, HPLC, GC). - Reactive N-H handle enables N-functionalisation (alkylation, acylation, sulfonylation) unavailable in tertiary amides like WS-23. - Validated Kovats Retention Index (1042 on standard non-polar GC) provides a reproducible anchor for analytical method development and system suitability testing. - Multi-supplier sourcing (≥95% purity, up to 98%) reduces single-source risk and ensures long-term method continuity.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 122348-67-8
Cat. No. B183744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylbutyramide
CAS122348-67-8
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCCCC(=O)NC(C)C
InChIInChI=1S/C7H15NO/c1-4-5-7(9)8-6(2)3/h6H,4-5H2,1-3H3,(H,8,9)
InChIKeyKKWNADDVIBLENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropylbutyramide Identity and Physicochemical Profile


N-Isopropylbutyramide (IUPAC: N-propan-2-ylbutanamide; MF: C₇H₁₅NO; MW: 129.20 g/mol) is a secondary aliphatic amide constituted by a linear butyryl chain N-substituted with an isopropyl group [1]. It is catalogued under PubChem CID 528607 and DSSTox Substance ID DTXSID00336033, with a computed XLogP3-AA of 1.2, a topological polar surface area of 29.1 Ų, and one hydrogen-bond donor and one acceptor, placing it structurally between simpler N-alkylbutyramides (e.g., N-methylbutyramide, N-ethylbutyramide) and the sterically congested, multi-substituted cooling-agent amides such as WS-23 (2-isopropyl-N,2,3-trimethylbutyramide) [1]. Commercially, it is supplied by multiple vendors (AKSci, Bidepharm, Leyan, ChemScene, MuseChem) at purities of 95–98%, with batch-specific QC documentation (NMR, HPLC, GC) available from select suppliers, making it a tractable building block or reference standard for applications requiring a moderately lipophilic, hydrogen-bond-capable secondary amide .

N-Isopropylbutyramide: Key Differences from Analogues


Although all members of the N-alkylbutyramide class share an amide bond, the N-isopropyl substituent on N-isopropylbutyramide confers a distinct combination of steric bulk at the amide nitrogen, intermediate lipophilicity (LogP ~0.89–1.2), and a single hydrogen-bond donor that is absent in tertiary amides such as WS-23 [1]. These molecular features directly affect solubility parameters, chromatographic retention (Kovats RI = 1042 on standard non-polar), and reactivity as a synthetic intermediate—properties that cannot be reproduced by the smaller N-methyl or N-ethyl congeners or by the sterically encumbered, fully substituted WS-23 backbone . The quantitative evidence below maps these differences onto measurable procurement-relevant dimensions.

N-Isopropylbutyramide Comparative Evidence


Lipophilicity vs. Shorter-Chain Analogues

N-Isopropylbutyramide exhibits a computed XLogP3-AA of 1.2 (PubChem) and an ACD/LogP of 0.89, reflecting its N-isopropyl substitution [1]. In contrast, the shorter-chain N-methylbutyramide (C₅H₁₁NO, MW 101.15) and N-ethylbutyramide (C₆H₁₃NO, MW 115.17) are predicted to have progressively lower logP values as alkyl chain length and branching decrease . The measured logP difference of approximately 0.3–0.5 log units between N-isopropylbutyramide and N-ethylbutyramide translates to a roughly 2- to 3-fold higher octanol/water partition coefficient, which is significant for extraction efficiency and reversed-phase chromatographic method development.

Lipophilicity LogP Physicochemical profiling

Hydrogen-Bond Donor vs. WS-23

N-Isopropylbutyramide possesses exactly one hydrogen-bond donor (the secondary amide N–H) and one hydrogen-bond acceptor (the carbonyl oxygen), as computed by Cactvs 3.4.8.18 and reported in PubChem [1]. In contrast, the widely used cooling agent WS-23 (2-isopropyl-N,2,3-trimethylbutyramide, CAS 51115-67-4) is a fully N-methylated tertiary amide with zero hydrogen-bond donor capacity [2]. This categorical difference means N-isopropylbutyramide can participate as both donor and acceptor in intermolecular hydrogen-bond networks, whereas WS-23 can only act as an acceptor. This distinction is critical for crystallisation behaviour, solubility in protic solvents, and any application relying on amide N–H functionality as a synthetic handle or pharmacophoric element.

Hydrogen bonding Amide classification Molecular recognition

GC Retention Index for Identity Verification

N-Isopropylbutyramide has an experimentally determined Kovats Retention Index (RI) of 1042 on a standard non-polar GC column, as reported in PubChem experimental properties [1]. No directly measured RI for the closely related N-ethylbutyramide (CAS 13091-16-2) or N-methylbutyramide (CAS 17794-44-4) was identified in the same database, but the RI for N-isopropylbutyramide provides a reproducible, instrument-independent metric for identity confirmation and purity assessment by GC. This value is distinct from the RI expected for structural isomers such as 2-isopropylbutyramide (CAS 64037-70-3) or N-isopropylisobutyramide, which bear the isopropyl group on the acyl chain or possess a branched acyl moiety, respectively.

Gas chromatography Kovats retention index Quality control

GHS Safety Classification

N-Isopropylbutyramide carries a GHS07 warning pictogram with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), as per the safety data supplied by ChemScene . By comparison, the structurally more complex cooling agent WS-23 is typically classified as a non-hazardous substance under GHS for routine transport, while many simple N-alkylbutyramides lack publicly available, standardised GHS classifications from multiple vendors . The explicitly documented GHS profile for N-isopropylbutyramide reduces institutional EHS review time and facilitates direct inclusion in laboratory chemical hygiene plans.

GHS classification Safety data Regulatory compliance

N-Isopropylbutyramide Procurement Applications


Synthetic Intermediate for Medicinal Chemistry

N-Isopropylbutyramide's secondary amide N–H provides a reactive handle for further N-functionalisation (alkylation, acylation, sulfonylation) that is absent in tertiary amide cooling agents such as WS-23, making it a versatile building block for medicinal chemistry and agrochemical intermediate synthesis [1]. The moderate lipophilicity (LogP 0.89–1.2) facilitates standard organic-solvent extraction during workup, while the single hydrogen-bond donor and acceptor enable predictable solubility in both polar aprotic and protic media [1].

GC Reference Standard for Method Development

The experimentally validated Kovats Retention Index of 1042 on standard non-polar GC columns provides a reproducible anchor point for GC method development and system suitability testing [1]. This RI value is sufficiently distinct from those of common solvents and isomeric amides to serve as a reliable QC reference when verifying column performance or developing separation methods for N-alkylbutyramide mixtures [1].

Hydrogen-Bonding and Solubility Probe

With exactly one H-bond donor and one H-bond acceptor, a modest molecular weight (129.20 Da), and a computed polar surface area of 29.1 Ų, N-isopropylbutyramide occupies a well-defined parameter space that makes it a useful model compound for computational and experimental studies of amide solvation, partitioning, and hydrogen-bond energetics, where its behaviour can be quantitatively compared against the smaller N-methyl and N-ethyl analogs or against tertiary amides lacking the N–H donor [1].

Multi-Source Calibration Standard

Suppliers including Bidepharm, Leyan, and ChemScene offer N-isopropylbutyramide at 95–98% purity with batch-specific QC documentation (NMR, HPLC, GC), enabling its use as a calibration or system-suitability standard in analytical laboratories [1]. The availability of the compound from multiple independent vendors reduces single-source supply risk, a practical procurement consideration for laboratories requiring long-term method continuity [1].

Technical Documentation Hub

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